molecular formula C6H10O B2735540 (1S)-2,2-dimethylcyclopropane-1-carbaldehyde CAS No. 856017-94-2

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde

Cat. No.: B2735540
CAS No.: 856017-94-2
M. Wt: 98.145
InChI Key: PQTDYOQEPYGGHF-RXMQYKEDSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products of the reaction, and the rate of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis of Glyceraldehyde Derivatives

One significant application involves the preparation of butane-1,2-diacetal-protected l-glyceraldehyde derivatives from inexpensive D-mannitol, highlighting an alternative to traditional glyceraldehyde acetonides. This method showcases the utility of dimethyl cyclopropane derivatives in synthesizing complex organic molecules, essential for various biochemical applications (Ley & Michel, 2003).

Formation of Spiro Dihydrofurans and Cyclopropanes

Another application is observed in the selective formation of spiro dihydrofuran and cyclopropane derivatives via an oxidative addition reaction. This process, promoted by molecular iodine and dimethylaminopyridine, demonstrates the compound's role in creating structurally complex molecules with potential in developing pharmaceuticals and materials science (Guan‐Wu Wang & Jie Gao, 2009).

Organic Synthesis and Mechanistic Studies

The compound is also pivotal in organic synthesis and mechanistic studies. For instance, research into the gas-phase kinetics and mechanism of related cyclopropane derivatives elucidates the structural and kinetic aspects of their reactions, providing insights into the behavior of these molecules under various conditions (M. Gholami & M. Izadyar, 2004).

Novel Synthons for Molecular Architecture

Furthermore, the creation of novel synthons for incorporating a permanently cationic imidazolium group into molecular frameworks showcases the compound's versatility in synthesizing new materials with potential applications in electronics and catalysis (M. Berezin & S. Achilefu, 2007).

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with its target in the body . It could involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway.

Safety and Hazards

This involves understanding the toxicology of the compound, including its LD50, any potential hazards (flammable, corrosive, etc.), proper handling and storage procedures, and appropriate disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

Properties

IUPAC Name

(1S)-2,2-dimethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTDYOQEPYGGHF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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